molecular formula C11H19N3O2S B2512402 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine CAS No. 1023947-94-5

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine

Cat. No.: B2512402
CAS No.: 1023947-94-5
M. Wt: 257.35
InChI Key: CCSQZNBZBSKIIL-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine is a sulfonamide-derived compound featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, linked via a sulfonyl group to a 4-methylpiperidine moiety. Its hydrochloride form has the molecular formula C₁₁H₂₀ClN₃O₂S and a molecular weight of 293.81 g/mol . Key suppliers, including Angene Chemical and Santa Cruz Biotechnology, offer it in quantities ranging from 1 mg to 5 g, with purity levels typically at 95% .

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-8-4-6-14(7-5-8)17(15,16)11-9(2)12-13-10(11)3/h8H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSQZNBZBSKIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Piperidine vs. Piperazine: The target compound’s 4-methylpiperidine core (saturated six-membered ring with one nitrogen) contrasts with piperazine (two nitrogen atoms in a six-membered ring).
  • Functional Group Additions : The piperidin-4-one variant () introduces a ketone group, increasing polarity and molecular weight (257.31 g/mol). This modification could enhance hydrogen-bonding interactions in biological systems.

Substituent Effects

  • Difluoromethyl Group : The difluoromethyl-substituted pyrazole in increases molecular weight (342.40 g/mol) and introduces electronegative fluorine atoms, which may improve metabolic stability and bioavailability.
  • Dual Sulfonyl Linkages : The 4-butoxybenzenesulfonyl derivative () features an extended hydrophobic chain, significantly raising molecular weight (469.60 g/mol). Such modifications are typical in optimizing pharmacokinetic properties like membrane permeability.

Purity and Availability

All compounds listed are commonly available at 95% purity (), though sourcing details vary. The target compound is supplied globally by vendors such as Naugra Export (India) and Brenntag Polska (Poland) .

Research and Analytical Considerations

  • Structural Characterization : Tools like SHELXL () are critical for crystallographic refinement, enabling precise determination of sulfonamide linkage geometries and ring conformations.
  • Synthetic Challenges : The hydrochloride salt form of the target compound () may complicate synthesis due to hygroscopicity, whereas neutral analogs (e.g., ) might offer simpler purification.

Biological Activity

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N4O2S
  • Molecular Weight : 278.37 g/mol
  • CAS Number : 1022921-38-5
  • Predicted Boiling Point : 500.3 ± 60.0 °C
  • Density : 1.380 ± 0.06 g/cm³
  • pKa : 11.00 ± 0.50

The compound exhibits biological activity primarily through its interaction with specific biological targets:

  • Antiviral Activity : Research indicates that pyrazole derivatives can inhibit viral replication. For instance, compounds similar to this compound have shown efficacy against various viruses, including Herpes Simplex Virus and Tobacco Mosaic Virus, with EC50 values ranging from 5–28 μM in different assays .
  • JAK Inhibition : Some derivatives have been identified as potent inhibitors of Janus Kinases (JAKs), which play a crucial role in the signaling pathways of several cytokines involved in immune responses . This inhibition can lead to reduced inflammation and modulation of immune responses.
  • Cytotoxicity Studies : Preliminary studies suggest that this compound exhibits selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The selectivity index (SI) for these compounds is often favorable, suggesting lower toxicity to normal cells compared to cancerous ones.

Efficacy in Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of pyrazole derivatives, it was found that compounds with similar structures significantly reduced viral plaque formation by up to 69% against HSV-1 at concentrations around 0.5 mg/mL . This positions the compound as a potential candidate for further antiviral drug development.

Case Study 2: JAK Inhibitor Activity

A detailed investigation into the JAK inhibitory properties revealed that certain analogs of the compound exhibited IC50 values in the low micromolar range (e.g., <10 μM), demonstrating their potential for treating autoimmune diseases .

Comparative Analysis of Biological Activities

CompoundTargetActivityEC50/IC50 (μM)Reference
Pyrazole Derivative AHSV-1Antiviral0.5 mg/mL
Pyrazole Derivative BJAKsInhibition<10 μM
Pyrazole Derivative CCancer CellsCytotoxicitySI > 10

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine to achieve high yield and purity?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including sulfonylation of the pyrazole moiety and subsequent coupling with 4-methylpiperidine. Key parameters include:

  • Temperature control : Maintaining 40–60°C during sulfonylation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) improves purity .
  • Validation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and purity .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the piperidine and pyrazole substituents .
  • High-resolution MS : Validates molecular formula (e.g., C11H18N3O2S for the free base) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • HPLC : Quantifies purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound based on its 3D conformation?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. Focus on the sulfonyl group’s role in hydrogen bonding .
  • Conformational analysis : Molecular dynamics (MD) simulations assess flexibility of the piperidine ring and pyrazole substituents, correlating with bioavailability .
  • SAR studies : Compare with analogs (e.g., and ) to identify critical substituents for activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent IC50 protocols) .
  • Orthogonal assays : Use complementary methods (e.g., enzymatic inhibition vs. cell viability assays) to confirm mechanisms .
  • Meta-analysis : Compare structural analogs (e.g., and ) to isolate substituent-specific effects .

Q. How can reaction path search methods improve the design of novel derivatives?

  • Methodological Answer :

  • Quantum chemical calculations : Optimize transition states and intermediates using software like Gaussian or ORCA .
  • Machine learning : Train models on existing reaction data to predict viable synthetic routes .
  • High-throughput screening : Test derivatives for stability and reactivity under varied conditions (e.g., pH, catalysts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Parameter standardization : Control variables like solvent purity, catalyst loading, and reaction time .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-sulfonylated derivatives) .
  • Collaborative validation : Cross-laboratory replication studies to isolate protocol-dependent factors .

Key Structural and Molecular Data

Property Value Source
Molecular FormulaC11H18N3O2S (free base)
Molecular Weight293.81 g/mol (hydrochloride salt)
IUPAC NameThis compound
SMILESCC1=C(C(=NN1)C)S(=O)(=O)N2CCC(C)CC2
Storage ConditionsRoom temperature, desiccated

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